molecular formula C17H18N2O4 B5813740 1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione)

1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione)

Cat. No. B5813740
M. Wt: 314.34 g/mol
InChI Key: KEEJYVFXRMJVGX-UHFFFAOYSA-N
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Description

1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione), commonly known as TPD, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. TPD has a unique molecular structure that makes it an ideal candidate for use in a range of research applications, including materials science, organic electronics, and biomedical research. In

Scientific Research Applications

TPD has been extensively studied for its potential applications in various scientific fields. In materials science, TPD has been used as a building block for the synthesis of organic semiconductors, which have potential applications in organic electronics. TPD has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In biomedical research, TPD has been studied for its potential use as a drug delivery agent, due to its ability to form stable complexes with a range of drugs.

Mechanism of Action

The mechanism of action of TPD is not fully understood, but it is thought to act by forming stable complexes with a range of biomolecules, including proteins, nucleic acids, and lipids. These complexes can alter the function of these biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that TPD can have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxic activity against cancer cells. TPD has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

TPD has a number of advantages for use in lab experiments, including its high stability, low toxicity, and ability to form stable complexes with a range of biomolecules. However, TPD also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are a number of future directions for research on TPD, including the development of new methods for its synthesis and analysis, the exploration of its potential applications in organic electronics, drug delivery, and biomedical research, and the investigation of its mechanism of action and potential side effects. Additionally, further studies are needed to fully understand the potential applications of TPD in the treatment of neurodegenerative diseases, and to explore its potential as a fluorescent probe for the detection of metal ions in biological samples.
Conclusion
In conclusion, 1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione) is a heterocyclic organic compound that has potential applications in a range of scientific fields. Its unique molecular structure and ability to form stable complexes with a range of biomolecules make it an ideal candidate for use in materials science, organic electronics, drug delivery, and biomedical research. Further research is needed to fully understand the potential applications of TPD, and to explore its mechanism of action and potential side effects.

Synthesis Methods

TPD can be synthesized through a variety of methods, including the reaction of 2,5-dimethylpyrrole with 2,4,6-trimethylbenzene-1,3-dicarbonyl chloride in the presence of a base. This method results in a high yield of TPD and is relatively simple to carry out. Other methods for synthesizing TPD include the reaction of 2,5-dimethylpyrrole with 2,4,6-trimethylbenzene-1,3-dione in the presence of a catalyst, and the reaction of 2,5-dimethylpyrrole with 2,4,6-trimethylbenzene-1,3-dicarboxylic acid in the presence of a dehydrating agent.

properties

IUPAC Name

1-[3-(2,5-dioxopyrrolidin-1-yl)-2,4,6-trimethylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-8-10(2)17(19-14(22)6-7-15(19)23)11(3)16(9)18-12(20)4-5-13(18)21/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEJYVFXRMJVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N2C(=O)CCC2=O)C)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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